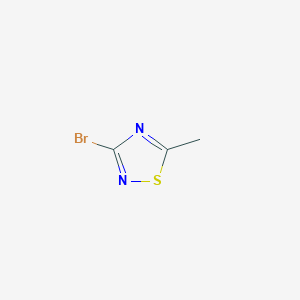

3-Bromo-5-methyl-1,2,4-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

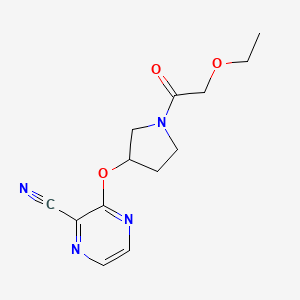

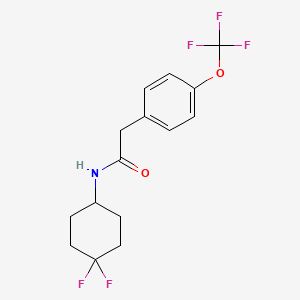

3-Bromo-5-methyl-1,2,4-thiadiazole is a heterocyclic organic compound with the molecular formula C3H3BrN2S . It is part of the thiadiazole class of compounds and contains a bromine atom, a methyl group, and a nitrogen-sulfur ring . The molecular weight is 179.04 .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-methyl-1,2,4-thiadiazole is represented by the InChI code: 1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3 . The InChI key is LRFYFSQFLKUMEP-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives involve the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This affords the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis

3-Bromo-5-methyl-1,2,4-thiadiazole has a molecular weight of 179.04 . It is a liquid at ambient temperature .Scientific Research Applications

Photodynamic Therapy

A significant application of 3-Bromo-5-methyl-1,2,4-thiadiazole derivatives is in photodynamic therapy, particularly for cancer treatment. Zinc phthalocyanine substituted with 3-Bromo-5-methyl-1,2,4-thiadiazole has demonstrated high singlet oxygen quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Compounds derived from 3-Bromo-5-methyl-1,2,4-thiadiazole have shown promising antimicrobial properties. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles synthesized from 3-Bromo-5-methyl-1,2,4-thiadiazole demonstrated good antibacterial and antifungal activities (Lamani, Shetty, Kamble, & Khazi, 2009).

Anticancer Properties

Several studies have shown the potential anticancer properties of 3-Bromo-5-methyl-1,2,4-thiadiazole derivatives. For instance, compounds containing this moiety have been investigated for their ability to protect DNA against oxidative damage and exhibit cytotoxicity against cancer cell lines (Gür et al., 2020).

Fungicidal and Antiviral Activities

Compounds synthesized using 3-Bromo-5-methyl-1,2,4-thiadiazole have demonstrated broad-spectrum activities against fungi and viruses. Some derivatives exhibited good antivirus activity and were considered for further study in pesticide development (Zheng et al., 2010).

Mechanism of Action

Target of Action

It’s known that thiadiazole derivatives have diverse biological activities . They have been found to interact with various targets such as carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .

Mode of Action

It’s known that thiadiazole derivatives can inhibit the activity of certain enzymes . For instance, a compound named YZK-C22 was found to inhibit the pyruvate kinase (PK) activity in the glycolytic pathway .

Biochemical Pathways

For instance, they can inhibit the glycolytic pathway by inhibiting the activity of pyruvate kinase .

Pharmacokinetics

It’s known that the compound is a solid at room temperature .

Result of Action

It’s known that thiadiazole derivatives can have various biological effects, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the compound should be stored at ambient temperature .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromo-5-methyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c1-2-5-3(4)6-7-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKMLPXDJDBSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methyl-1,2,4-thiadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2429271.png)

![N-benzyl-2-(4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2429272.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![8-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2429284.png)

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2429287.png)